3,5-Dimethyl-5-phenylimidazolidine-2,4-dione

Description

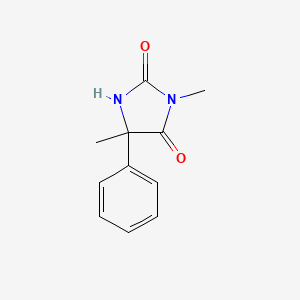

3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidinediones It is characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups

Properties

CAS No. |

6844-34-4 |

|---|---|

Molecular Formula |

C11H12N2O2 |

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3,5-dimethyl-5-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C11H12N2O2/c1-11(8-6-4-3-5-7-8)9(14)13(2)10(15)12-11/h3-7H,1-2H3,(H,12,15) |

InChI Key |

ONMINFICGHKHPM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate, followed by cyclization to form the imidazolidine ring. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazolidine compounds.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that derivatives of 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have shown that these compounds are effective against various fungal pathogens such as those belonging to the Sclerotiniaceae family. The mechanism of action is believed to involve disruption of cellular processes in the target organisms .

2. Inhibition of Mycobacterial Enzymes

This compound has been identified as a specific inhibitor of N-acetyltransferase enzymes in Mycobacterium tuberculosis. In vitro studies revealed that synthesized derivatives could significantly reduce the growth of this pathogen, indicating potential for development into therapeutic agents for tuberculosis .

3. Receptor Modulation

The compound has also been studied for its role as a modulator of neuropeptide Y2 receptors. This receptor is implicated in various physiological processes, including appetite regulation and anxiety. The hydantoin derivatives have shown promise in modulating these receptors, suggesting potential applications in treating metabolic disorders and anxiety-related conditions .

Agricultural Applications

1. Fungicidal Properties

The fungicidal activity of this compound derivatives has been explored for agricultural use. These compounds demonstrated effectiveness against several plant pathogens, making them candidates for developing new fungicides that could reduce reliance on traditional chemical treatments .

Material Science Applications

1. Polymer Chemistry

In material science, hydantoin derivatives have been utilized to synthesize novel polymeric materials with enhanced properties. The incorporation of these compounds into polymer matrices can improve thermal stability and mechanical strength. Research indicates that the unique structure of hydantoins contributes to the formation of cross-linked networks in polymers .

Case Studies and Experimental Data

The following table summarizes key findings from various studies on the applications of this compound:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

- 5-Methyl-3-phenylimidazolidine-2,4-dione

- 5,5-Diphenylimidazolidine-2,4-dione

- (S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione

Comparison: 3,5-Dimethyl-5-phenylimidazolidine-2,4-dione is unique due to its specific substitution pattern on the imidazolidine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of both methyl and phenyl groups at specific positions on the ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

3,5-Dimethyl-5-phenylimidazolidine-2,4-dione, also known as a hydantoin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Hydantoins are known for their diverse pharmacological properties, including anticonvulsant, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two methyl groups and a phenyl group attached to the imidazolidine ring, which contributes to its unique biological properties.

Anticonvulsant Properties

Research indicates that hydantoins, including this compound, exhibit significant anticonvulsant activity. A study highlighted its effectiveness in inhibiting seizures in animal models. The mechanism of action is believed to involve modulation of neurotransmitter release and stabilization of neuronal membranes .

Table 1: Anticonvulsant Activity of Hydantoins

| Compound | Model Used | Dose (mg/kg) | Results |

|---|---|---|---|

| 3,5-Dimethyl-5-phenylimidazolidine | Rat model | 20 | Significant seizure reduction |

| Mephenytoin | Mouse model | 10 | Effective against tonic-clonic seizures |

Neuroprotective Effects

In addition to its anticonvulsant properties, this compound has shown potential neuroprotective effects. It has been found to inhibit beta-secretase (BACE) activity associated with Alzheimer's disease. This inhibition may lead to reduced amyloid-beta peptide formation, a key factor in the pathogenesis of Alzheimer's .

Table 2: Neuroprotective Activity Against BACE

| Compound | BACE Inhibition (%) | Reference |

|---|---|---|

| 3,5-Dimethyl-5-phenylimidazolidine | 65% | Patent US11091444 |

| Other hydantoins | Varies | Various studies |

Case Studies

- Anticonvulsant Efficacy : A study conducted on rats demonstrated that administration of 3,5-Dimethyl-5-phenylimidazolidine significantly reduced the frequency and duration of seizures induced by pentylenetetrazol. The compound was compared against standard anticonvulsants like phenytoin and showed comparable efficacy .

- Neuroprotective Mechanism : In vitro studies have shown that this compound binds effectively to the BACE enzyme, inhibiting its activity and preventing the cleavage of amyloid precursor protein (APP). This suggests a promising avenue for further research into treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.